(E)-3-((4-ethoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Drug Development
One area of significant interest is the synthesis and pharmacological evaluation of thiazole derivatives as potential antioxidant and anti-inflammatory agents. Thiazole and benzofused thiazole analogues are leading molecules for designing therapeutic agents due to their anticancer, anti-inflammatory, antioxidant, and antiviral properties. A study highlighted the synthesis of benzofused thiazole derivatives and their evaluation for in vitro antioxidant and anti-inflammatory activities, indicating the potential for developing new therapeutic agents based on this scaffold (Raut et al., 2020).
Bio-based Chemical Production
Another promising application involves the use of amino acids, like those derivable from thiazole compounds, in the production of bio-based chemicals. A review on the availability of protein-derived amino acids as feedstock for bio-based chemicals highlighted the potential for producing N-methylpyrrolidone (NMP), a chemical with a wide range of industrial applications, from amino acids. This research opens the door to utilizing compounds like "(E)-3-((4-ethoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile" as precursors in the sustainable production of important industrial chemicals (Lammens et al., 2012).
Anticancer and Anti-inflammatory Agents
The search for anticancer drugs with high tumor specificity and less toxicity to normal cells is ongoing. Research focused on synthesizing compounds with a thiazole core structure has identified several with potent anticancer and anti-inflammatory properties, indicating the potential therapeutic value of such compounds. Efforts to modify these compounds to reduce keratinocyte toxicity while maintaining anticancer efficacy are particularly noteworthy, suggesting a pathway to safer, more effective treatments (Sugita et al., 2017).
Properties
IUPAC Name |
(E)-3-(4-ethoxyanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-26-18-9-7-17(8-10-18)23-13-16(12-22)21-24-20(14-27-21)15-5-4-6-19(11-15)25-2/h4-11,13-14,23H,3H2,1-2H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVGSOKFYMVFGT-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.